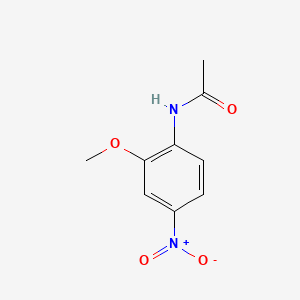

N-(2-Methoxy-4-nitrophenyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-methoxy-4-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-6(12)10-8-4-3-7(11(13)14)5-9(8)15-2/h3-5H,1-2H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQWRNQKJPNUTPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059084 | |

| Record name | Acetamide, N-(2-methoxy-4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93-27-6 | |

| Record name | N-(2-Methoxy-4-nitrophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetylamino-5-nitroanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-(2-methoxy-4-nitrophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N-(2-methoxy-4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-methoxy-4-nitrophenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.032 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ACETYLAMINO-5-NITROANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39XSR5VP2J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-tert-Butylcatechol (TBC): Properties, Mechanisms, and Industrial Applications

A Note on Chemical Identification: This guide focuses on 4-tert-Butylcatechol (TBC), also known as 4-(1,1-dimethylethyl)-1,2-benzenediol, which is widely recognized under the CAS Number 98-29-3 . Initial inquiries for CAS Number 93-27-6 point to a different compound, N-(2-Methoxy-4-nitrophenyl)acetamide[1][2][3]. Given the extensive industrial relevance and alignment with the requested topic of "properties and uses," this document will proceed with a comprehensive analysis of TBC, a compound of significant interest to researchers and chemical industry professionals.

Introduction: The Role of 4-tert-Butylcatechol in Chemical Stabilization

4-tert-Butylcatechol (TBC) is a substituted derivative of catechol, an organic compound that serves a critical function across numerous industrial sectors[4]. Its primary and most vital role is as a polymerization inhibitor and antioxidant[5][6]. In the production, transportation, and storage of reactive monomers such as styrene, butadiene, vinyl acetate, and divinylbenzene, spontaneous and uncontrolled polymerization poses a significant safety and quality risk[4][7]. The introduction of TBC, even at low concentrations, effectively quenches the free radical chain reactions that initiate polymerization, thereby ensuring the stability and integrity of the monomer[5][7]. This guide provides a detailed examination of the physicochemical properties, mechanism of action, applications, and analytical methodologies related to TBC for professionals in research, development, and chemical manufacturing.

Physicochemical and Chemical Properties

TBC is commercially available as a white to pale yellow crystalline solid or in solutions, typically 85% in water or methanol[4][5]. Its properties are crucial for its application and handling.

Table 1: Key Physicochemical Properties of 4-tert-Butylcatechol

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄O₂ | [5] |

| Molecular Weight | 166.22 g/mol | [5] |

| CAS Number | 98-29-3 | [4][5] |

| Melting Point | 52–55 °C | [5] |

| Boiling Point | ~285 °C | [4][5] |

| Density | 1.049 g/cm³ | [5] |

| Solubility in Water | 0.2 g/100 mL at 25 °C | [5] |

| Solubility in Methanol | 1 g/10 mL | [5] |

Chemically, TBC's reactivity is centered on the two hydroxyl groups on the benzene ring. It is susceptible to oxidation, especially in the presence of oxygen, alkalis, or metals like iron and copper, which can cause it to darken in color[6]. This oxidative potential is the very basis of its function as an inhibitor.

Mechanism of Action: Free Radical Scavenging

The efficacy of TBC as a polymerization inhibitor is rooted in its ability to act as a potent free radical scavenger. This process is critically dependent on the presence of a small amount of oxygen[7][8].

The stabilization mechanism proceeds as follows:

-

Initiation: Monomers (M), when exposed to heat or light, can form initial radical species (R•).

-

Peroxide Formation: In the presence of oxygen, these monomer radicals react rapidly to form peroxide radicals (ROO•). This reaction is kinetically favored over the propagation of the polymer chain[7].

-

Inhibition by TBC: TBC intercepts these peroxide radicals. The phenolic hydrogens of TBC are readily abstracted by the peroxide radical, forming a stable TBC radical and terminating the chain reaction[7][9]. The TBC radical itself is resonance-stabilized and does not initiate new polymer chains.

-

Quinone Formation: The TBC radical is subsequently oxidized to form 4-tert-butyl-o-benzoquinone[10].

This mechanism effectively prevents the premature, and often exothermic, polymerization of monomers, which could otherwise lead to dangerous runaway reactions in storage tanks[7][11]. It has been noted that TBC's inhibitory effect at 60°C is 25 times more potent than that of hydroquinone, another common inhibitor[4].

Caption: Mechanism of polymerization inhibition by TBC in the presence of oxygen.

Industrial and Research Applications

The utility of TBC extends across a wide array of applications, primarily leveraging its stabilizing and antioxidant properties.

-

Polymerization Inhibitor: This is the principal application. TBC is added to reactive monomers like styrene, butadiene, and vinyl acetate to ensure their stability during manufacturing, transport, and storage[4][6]. Typical concentrations are maintained between 10-15 mg/L (ppm) for styrene[7] and around 100 ppm for butadiene.

-

Antioxidant: TBC is an effective antioxidant for a range of materials, including synthetic rubbers (polyethylene, polypropylene, polychloroprene), oils, and polymers[6][9]. It prevents degradation caused by oxidation, thereby extending the product's lifespan[9].

-

Stabilizer: In the production of polyurethane foam, TBC acts as a stabilizer[4][10]. It is also used with epoxy compounds to stabilize chlorinated hydrocarbons such as trichloroethylene[6][12].

-

Pharmaceutical and Chemical Synthesis: TBC serves as a chemical intermediate in the synthesis of various compounds, including pharmaceuticals where its structure can be modified to create molecules with antioxidant or anti-inflammatory properties[9]. It is also used as a purification agent for aminoformate catalysts[4][10].

-

Other Applications: TBC is found in paints, adhesives, and photocopying papers[5][10]. It can also be used as a fragrance ingredient due to its unique scent[9].

Experimental Protocols for Inhibitor Evaluation

For researchers aiming to quantify the efficacy of TBC or compare it with other inhibitors, standardized protocols are essential.

Protocol: Determination of Polymer Growth Percentage in Styrene

This method assesses the inhibitor's ability to prevent polymer formation under controlled thermal stress[13].

Methodology:

-

Reactor Preparation: Purge an adiabatic cell reactor with nitrogen gas to create an inert atmosphere, eliminating oxygen that could interfere with thermal polymerization initiation.

-

Sample Introduction: Introduce a precisely weighed mass of styrene monomer into the reactor.

-

Inhibitor Addition: Add the desired concentration of TBC (e.g., 100 ppm) to the monomer using a syringe pump for accuracy.

-

Controlled Polymerization: Heat the reactor to a constant, elevated temperature (e.g., 115°C) and maintain for a predetermined duration (e.g., 4 hours). Monitor the temperature continuously with a thermocouple.

-

Reaction Termination: After the specified time, rapidly cool the reactor to quench the polymerization reaction.

-

Analysis: Isolate the polymer formed (e.g., by precipitation in a non-solvent like methanol) and weigh it after drying.

-

Calculation: Determine the polymer growth percentage using the formula: Growth (%) = (mass of polymer / initial mass of monomer) x 100

Caption: Experimental workflow for evaluating TBC's inhibition of styrene polymerization.

Analytical Methods for TBC Quantification

Monitoring the concentration of TBC in monomers is crucial to prevent depletion and ensure stability[7].

-

Colorimetric Analysis (ASTM D4590-13): This is a standard method for determining TBC levels in styrene. The analysis involves a color-forming reaction, and the resulting absorbance is measured photometrically, typically at 490 nm[7]. Process analyzers can automate this method for real-time monitoring in industrial settings[7].

-

UV Spectroscopy: TBC exhibits a distinct absorbance curve in the ultraviolet spectrum. This allows for real-time concentration monitoring using online process analyzers. This method is particularly useful for its speed, providing measurements every 1-5 seconds, which is significantly faster than traditional chromatographic methods. Full-spectrum analysis helps differentiate TBC's absorbance from other impurities.

-

High-Performance Liquid Chromatography (HPLC): While slower than UV spectroscopy, HPLC is a reliable laboratory method for accurately quantifying TBC concentration.

Safety and Handling

Despite its utility, TBC presents safety hazards that require careful management. It is classified as a corrosive skin sensitizer and irritant[5].

-

Toxicity: Oral LD50 values in rats and rabbits range from 815 to 2820 mg/kg[5].

-

Handling: Protective equipment, including gloves and safety glasses, is necessary to avoid chemical burns and allergic skin reactions[5].

-

Environmental Impact: TBC is toxic to aquatic life, and its disposal must be managed to prevent environmental contamination[5].

Researchers and industrial handlers should always consult the latest Safety Data Sheet (SDS) before working with 4-tert-Butylcatechol.

Conclusion

4-tert-Butylcatechol is an indispensable specialty chemical that underpins the safety and quality of the global polymer industry. Its efficacy as a free radical-scavenging polymerization inhibitor is well-understood and critical for the stable management of reactive monomers. Beyond this primary role, its antioxidant and stabilizing properties make it a versatile component in a wide range of products, from synthetic rubber to polyurethane foams. A thorough understanding of its properties, mechanisms, and analytical methods is essential for professionals who rely on this compound to control reactivity and ensure product integrity.

References

- Hosea Chem (2024). Uses of p-Tert Butylcatechol (TBC).

- Grokipedia. 4-tert-Butylcatechol.

- ChemicalBook (2025). 4-tert-Butylcatechol | 98-29-3.

- DIC Corporation. 4-Tertiary Butylcatechol.

- ResearchGate. High-Performance thermal polymerization inhibitors based on 4-tert-Butylcatechol and its compositions for petrochemical plants.

- Metrohm. TBC in Styrene tank.

- Applied Analytics. Measuring TBC (Polymerization Inhibitor).

- Wikipedia. 4-tert-Butylcatechol.

- Gallagher Chemicals (2024). Industrial Applications of 4-tert-Butylcatechol: Beyond Monomers.

- Smolecule (2023). Buy this compound | 93-27-6.

- SynHet. This compound.

- BLDpharm. 93-27-6|this compound.

- BenchChem (2025). A Comparative Performance Analysis of 4-tert-butylcatechol and 4-isopropylcatechol as Polymerization Inhibitors.

- Longchang Chemical (2022). What is the classification and mechanism of polymerization inhibitors?.

- NIH (2023). Inhibition of Free Radical Polymerization: A Review.

Sources

- 1. Buy this compound | 93-27-6 [smolecule.com]

- 2. This compound [synhet.com]

- 3. 93-27-6|this compound|BLD Pharm [bldpharm.com]

- 4. 4-tert-Butylcatechol - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. 4-Tertiary Butylcatechol | Business & Products | DIC Corporation [dic-global.com]

- 7. metrohm.com [metrohm.com]

- 8. longchangchemical.com [longchangchemical.com]

- 9. Uses|p-Tert Butylcatechol|TBC-Hosea Chem [hoseachem.com]

- 10. 4-tert-Butylcatechol | 98-29-3 [chemicalbook.com]

- 11. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to N-(2-Methoxy-4-nitrophenyl)acetamide

This technical guide provides a comprehensive overview of N-(2-Methoxy-4-nitrophenyl)acetamide, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document delves into the compound's nomenclature, physicochemical properties, a detailed synthesis protocol with mechanistic insights, purification techniques, and its applications, ensuring a thorough understanding for professional use.

Compound Identification and Nomenclature

The compound of focus is unequivocally identified by its IUPAC name and CAS registry number, ensuring clarity in scientific communication and procurement.

IUPAC Name: this compound[1][2]

Synonyms: This compound is also known by several other names in literature and commercial listings, which include:

-

2'-Methoxy-4'-nitroacetanilide

-

4'-Nitro-o-acetanisidide[2]

-

5-Nitro-2-(acetylamino)anisole[2]

-

2-Acetylamino-1-methoxy-5-nitrobenzene[2]

-

2-Acetamido-1-methoxy-5-nitrobenzene[2]

Chemical Structure:

Sources

Unveiling the Potential: A Technical Guide to the Biological Exploration of N-(2-Methoxy-4-nitrophenyl)acetamide

For Immediate Release

[City, State] – January 11, 2026 – As the landscape of drug discovery continually evolves, the exploration of novel chemical entities for therapeutic potential remains a cornerstone of innovation. This technical guide delves into the scientific intrigue surrounding N-(2-Methoxy-4-nitrophenyl)acetamide, a compound primarily recognized as a synthetic intermediate, yet poised with untapped biological possibilities. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a foundation for investigating its potential pharmacological activities.

Introduction: Beyond a Synthetic Intermediate

This compound, with the molecular formula C₉H₁₀N₂O₄, is a substituted acetanilide derivative.[1][2] While its most documented application is as a crucial intermediate in the synthesis of a side chain for the established anticancer drug amsacrine, its chemical architecture suggests a broader biological relevance that warrants dedicated investigation.[3] The presence of a methoxy group, a nitro group, and an acetamido group on the phenyl ring creates a unique electronic and steric profile that could facilitate interactions with various biological targets.[1] This guide will explore the known synthesis of this compound, its chemical reactivity, and, most importantly, the hypothesized biological activities based on its structural characteristics and the known effects of analogous compounds.

Synthesis and Chemical Properties

The primary synthesis of this compound is a well-established two-step process. It begins with the acetylation of o-aminoanisole using acetic anhydride in acetic acid to form o-acetamidoanisole. This intermediate is then subjected to nitration with nitric acid to yield the final product.[4] An alternative reported synthesis involves the acetylation of 4-methoxy-2-nitroaniline with acetic anhydride in glacial acetic acid.[5]

Key Chemical Properties:

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O₄ | [2] |

| Molecular Weight | 210.19 g/mol | [2] |

| Melting Point | 153-154 °C | [4] |

| Appearance | Pale yellow crystals | [4] |

The structural integrity and purity of the synthesized compound are paramount for any biological evaluation. Techniques such as X-ray diffraction, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry are essential for its characterization.[6]

Established Role as a Synthetic Precursor

The most significant role of this compound in the scientific literature is its use as a precursor in the synthesis of a key side chain for the antineoplastic agent, amsacrine.[3] Amsacrine is a DNA intercalator and topoisomerase II inhibitor, effective in the treatment of acute leukemias and malignant lymphomas.[7] The synthesis involves the reduction of the nitro group of this compound to an amine, yielding N-(4-amino-2-methoxyphenyl)acetamide.[3] This transformation is a critical step in building the more complex side chain of the final drug.

Caption: Synthetic pathway from this compound to the amsacrine side chain precursor.

Hypothesized Biological Activities

While direct experimental evidence for the biological activity of this compound is scarce, its structural motifs provide a basis for hypothesizing its potential pharmacological effects.

Anticancer Potential

The connection to the anticancer drug amsacrine is the most compelling reason to investigate the intrinsic anticancer activity of this compound.[3] Furthermore, various acetamide derivatives have been reported to possess antitumor effects. For instance, N-(2-hydroxyphenyl) acetamide has demonstrated potent antitumor effects against the human breast cancer cell line MCF-7.[8] The nitro group, a common feature in many bioactive molecules, can also contribute to cytotoxic activity.[9] The presence of both the acetamide and nitro functionalities suggests that this compound could exhibit antiproliferative or pro-apoptotic effects on cancer cells.

Anti-inflammatory and Antioxidant Properties

Several studies have highlighted the anti-inflammatory and antioxidant activities of various acetamide derivatives.[10] These compounds have been shown to scavenge free radicals and reduce the production of inflammatory mediators.[10] Given that inflammation is a key process in the pathology of many diseases, including cancer, exploring the anti-inflammatory potential of this compound is a logical avenue for research.

Antimicrobial Activity

Some sources suggest that this compound may possess antimicrobial properties.[1] This is a plausible hypothesis, as numerous acetamide and nitrophenyl compounds have been shown to be effective against various bacterial and fungal strains.[11][12][13]

Proposed Experimental Workflows for Biological Evaluation

To systematically investigate the potential biological activities of this compound, a series of in vitro assays are recommended.

In Vitro Cytotoxicity Screening

A foundational step in assessing anticancer potential is to determine the compound's cytotoxicity against a panel of human cancer cell lines.

Caption: Workflow for determining the in vitro cytotoxicity of this compound.

Detailed Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Induction Analysis

To determine if cytotoxicity is mediated by apoptosis, Western blot analysis for key apoptotic markers can be performed.

Detailed Protocol: Western Blot for Cleaved Caspase-3

-

Cell Treatment and Lysis: Treat cancer cells with this compound at its IC₅₀ concentration for 24-48 hours. Harvest the cells and lyse them to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-3 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. An increase in the cleaved caspase-3 band indicates the induction of apoptosis.

Conclusion and Future Directions

This compound stands at a scientific crossroads. While its identity as a synthetic intermediate is well-defined, its potential as a bioactive molecule remains an open and intriguing question. Its structural relationship to a known anticancer drug, coupled with the established biological activities of related acetamide and nitrophenyl compounds, provides a strong rationale for its further investigation. The experimental workflows outlined in this guide offer a clear path for researchers to begin to unravel the potential anticancer, anti-inflammatory, and antimicrobial properties of this compound. Such studies could not only reveal novel therapeutic applications for this compound but also contribute to a deeper understanding of the structure-activity relationships of this class of compounds, ultimately fueling the engine of drug discovery.

References

-

El-Gendy, M. A., & Kenz, A. (2002). N-(4-Amino-2-methoxyphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 58(6), o653–o654. [Link]

-

Gomha, S. M., Abdel-aziz, H. M., & Khedr, M. A. (2019). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. Molecules, 24(13), 2495. [Link]

-

Sycheva, E., Markina, D., Mukanova, M., Boltayeva, L., & Seilkhanov, O. (2023). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Chemical Journal of Kazakhstan, (1), 106-116. [Link]

-

ResearchGate. (2023). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. [Link]

-

Hines, J. E., III, Deere, C. J., Vaddi, P., Kondati, R. R., Fronczek, F. R., & Uppu, R. M. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 81(Pt 6), 735–739. [Link]

-

Hines, J. E., III, Deere, C. J., Vaddi, P., Kondati, R. R., Fronczek, F. R., & Uppu, R. M. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 4), 386–389. [Link]

-

Ammazzini, S., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(3), 2028-2048. [Link]

-

Hines, J. E., III, Deere, C. J., Vaddi, P., Kondati, R. R., Fronczek, F. R., & Uppu, R. M. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. IUCrData, 10(6). [Link]

-

Khan, I., et al. (2019). N-(2-hydroxyphenyl) acetamide (NA-2) elicits potent antitumor effect against human breast cancer cell line (MCF-7). Toxicology in Vitro, 60, 296-304. [Link]

-

PubChem. (n.d.). Amsacrine. [Link]

-

ResearchGate. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. [Link]

-

Hines, J. E., III, Deere, C. J., Fronczek, F. R., & Uppu, R. M. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 758–761. [Link]

-

ResearchGate. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. [Link]

-

Hines, J. E., III, Deere, C. J., Vaddi, P., Kondati, R. R., Fronczek, F. R., & Uppu, R. M. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(4). [Link]

-

International Union of Crystallography. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. [Link]

Sources

- 1. Buy this compound | 93-27-6 [smolecule.com]

- 2. echemi.com [echemi.com]

- 3. journals.iucr.org [journals.iucr.org]

- 4. This compound | 93-27-6 [chemicalbook.com]

- 5. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 8. Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides and Derived Oligomers: An Alternative Pathway to 2-Amidophenol-Derived Phytotoxic Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES | Chemical Journal of Kazakhstan [chemjournal.kz]

A Technical Guide to N-(2-Methoxy-4-nitrophenyl)acetamide: Synthesis, Characterization, and Application as a Key Pharmaceutical Intermediate

Abstract

N-(2-Methoxy-4-nitrophenyl)acetamide, a substituted acetanilide derivative, serves as a pivotal intermediate in the synthesis of complex pharmaceutical compounds. Its strategic importance lies in the versatile reactivity of its functional groups—the acetamido, methoxy, and particularly the nitro group—which can be readily transformed to introduce further molecular complexity. This guide provides an in-depth analysis of its synthesis, including the industry-standard sequential pathway and modern continuous-flow methodologies. We delve into the critical downstream conversion of this intermediate via nitro group reduction, exemplified by its role in the synthesis of a precursor to the anticancer agent Amsacrine. Furthermore, this document outlines comprehensive protocols for its analytical characterization and purification, alongside essential safety and handling guidelines, to support researchers and drug development professionals in leveraging this valuable chemical building block.

Introduction to this compound

Overview and Significance in Pharmaceutical Synthesis

In the landscape of medicinal chemistry and pharmaceutical manufacturing, the efficiency and success of a multi-step synthesis often hinge on the quality and reactivity of key intermediates. This compound (CAS No. 93-27-6) is one such foundational molecule.[1] Its structure is primed for strategic chemical modifications, making it a valuable precursor in the construction of pharmacologically active heterocyclic systems, most notably in the synthesis of chemotherapeutic agents.[2] The primary utility of this compound stems from the facile reduction of its C4-nitro group to a primary amine. This transformation yields a 1,2-diamino-functionalized aromatic ring, a classic precursor for building benzimidazole scaffolds and other complex heterocyclic structures that are prevalent in modern pharmaceuticals.[2][3]

Chemical Identity and Physicochemical Properties

This compound is an organic compound characterized by a phenyl ring substituted with methoxy, nitro, and acetamido groups.[4] X-ray diffraction studies have revealed a significantly non-planar molecular structure, where the substituents are twisted relative to the central phenyl ring.[4][5][6] This non-planarity, along with an intramolecular hydrogen bond between the amide proton and an oxygen atom of the ortho-nitro group, influences its crystal packing, solubility, and chemical reactivity.[5][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 93-27-6 | [1][7] |

| Molecular Formula | C₉H₁₀N₂O₄ | [4][7] |

| Molecular Weight | 210.19 g/mol | [7] |

| Appearance | Pale yellow crystalline solid | [8] |

| Melting Point | 153-154 °C | [8] |

| IUPAC Name | This compound | [1] |

| Synonyms | 4'-Nitro-o-acetanisidide, 2-Acetamido-5-nitroanisole | [7] |

| Topological Polar Surface Area | 84.2 Ų | [7] |

| Hydrogen Bond Donors | 1 | [7] |

| Hydrogen Bond Acceptors | 4 |[7] |

Synthesis Strategies and Mechanistic Insights

The Industrial Standard: Sequential Acetylation-Nitration Pathway

The most widely adopted industrial route for synthesizing this compound is a robust, two-step sequential process starting from o-aminoanisole (2-methoxyaniline).[4][8] This method is favored for its high regioselectivity and predictable reaction profile.[4]

Causality of Experimental Design: The initial acetylation of the amine is a critical strategic decision. This step serves two primary purposes:

-

Amine Protection: The transformation of the highly activating amino group into a moderately activating acetamido group prevents unwanted oxidation side-reactions during the subsequent aggressive nitration step.

-

Regiocontrol: The bulky acetamido group provides steric hindrance, working in concert with the electron-donating methoxy group to direct the incoming electrophile (NO₂⁺) almost exclusively to the C4 position (para to the methoxy group), thus ensuring high regioselectivity.[4]

Caption: Industrial synthesis workflow for this compound.

Experimental Protocol: Two-Step Synthesis

Step 1: Acetylation of o-Aminoanisole

-

Charge a suitable reaction vessel with o-aminoanisole and glacial acetic acid. A typical molar ratio is 1:3 to 1:5 (o-aminoanisole:acetic acid).[9]

-

With stirring, slowly add acetic anhydride (approx. 1.1 to 1.2 molar equivalents) to the mixture. The reaction is exothermic; maintain the temperature below 40°C.

-

After the addition is complete, heat the reaction mixture to 110-120°C and maintain for 2-3 hours, monitoring for completion by TLC or HPLC.[9]

-

Cool the reaction mixture. The product, o-acetamidoanisole, can often be precipitated by adding water and collected via filtration.

Step 2: Nitration of o-Acetamidoanisole

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at a temperature below 10°C.

-

Dissolve the o-acetamidoanisole from Step 1 in a suitable solvent, such as concentrated sulfuric acid or acetic acid.

-

Cool the solution of the intermediate to 0-5°C.

-

Slowly add the cold nitrating mixture dropwise, ensuring the internal temperature does not exceed 10°C to minimize side-product formation.[9][10]

-

After the addition, allow the mixture to stir at low temperature for 1-2 hours until the reaction is complete (monitored by HPLC).

-

Carefully quench the reaction by pouring it over crushed ice.

-

The solid this compound product will precipitate. Collect the crude product by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

-

Purification: The crude product can be purified by recrystallization from an aqueous ethanol or acetic acid solution to yield pale yellow crystals.[4][5]

Advancements in Synthesis: Continuous Flow Methodologies

To enhance safety, efficiency, and product purity, modern synthesis approaches utilize continuous flow reactors.[11] This methodology involves pumping the reactant solutions (e.g., 4-methoxyaniline and acetic anhydride, followed by the intermediate and a nitrating agent) through separate inlets into a microreactor.[11] The high surface-area-to-volume ratio allows for superior control over reaction temperature and residence time, significantly reducing the formation of by-products and improving the overall safety profile of the highly exothermic nitration step.[11]

The Crucial Transformation: A Gateway to Bioactive Molecules

The Gateway Reaction: Nitro Group Reduction

The primary value of this compound in drug development lies in its role as a precursor to N-(4-amino-2-methoxyphenyl)acetamide. This is achieved through the selective reduction of the nitro group to a primary amine. This transformation is the gateway to a vast array of complex molecules.

Causality of Experimental Design: The choice of reducing agent is critical to ensure selectivity. Catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere is a common and effective method.[2] This method is clean, high-yielding, and avoids the use of harsh metal-acid reducing systems that could potentially hydrolyze the acetamide group.

Caption: Key reduction of the intermediate to a versatile diamine precursor.

Application Case Study: Synthesis of the Amsacrine Side-Chain Precursor

A documented and significant application of this intermediate is in the synthesis of a key building block for the anticancer drug Amsacrine.[2] The title compound, N-(4-amino-2-methoxyphenyl)acetamide, is produced via the reduction of this compound and serves as the direct precursor to the N-(4-amino-3-methoxyphenyl)methanesulfonamide side chain of Amsacrine.[2]

Experimental Protocol: Nitro Group Reduction

-

In a hydrogenation vessel, dissolve this compound in a suitable solvent, such as ethanol (EtOH) or ethyl acetate.[2]

-

Add a catalytic amount of 5-10% Palladium on Carbon (Pd/C).

-

Seal the vessel and purge with nitrogen, followed by pressurizing with hydrogen gas (typically 1-3 atm).

-

Stir the mixture vigorously at room temperature. Monitor the reaction progress by observing hydrogen uptake or by HPLC analysis.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the crude N-(4-amino-2-methoxyphenyl)acetamide.

-

The product can be further purified by recrystallization from a suitable solvent like ethyl acetate.[2]

Analytical Characterization and Quality Control

A robust analytical framework is essential to ensure the purity and identity of this compound before its use in subsequent GMP (Good Manufacturing Practice) steps.

Spectroscopic and Chromatographic Profile

-

¹H NMR: The proton NMR spectrum should show distinct signals corresponding to the aromatic protons, the methoxy protons (singlet, ~3.9 ppm), and the acetyl methyl protons (singlet, ~2.2 ppm), along with the amide proton.

-

Mass Spectrometry: The mass spectrum should display a molecular ion peak corresponding to the compound's molecular weight (210.19 g/mol ).

-

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups.

Table 2: Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Appearance |

|---|---|---|

| N-H Stretch (Amide) | 3300 - 3400 | Sharp, medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Sharp, weak |

| C=O Stretch (Amide I) | 1660 - 1690 | Strong, sharp |

| N-O Stretch (Nitro, asymm.) | 1500 - 1550 | Strong, sharp |

| N-O Stretch (Nitro, symm.) | 1330 - 1370 | Strong, sharp |

| C-O Stretch (Aryl Ether) | 1230 - 1270 | Strong, sharp |

Protocol: High-Performance Liquid Chromatography (HPLC) Analysis

This protocol provides a self-validating system for assessing the purity of the intermediate and tracking reaction progress.[12]

-

Column: Newcrom R1 reverse-phase column or equivalent C18 column (e.g., 4.6 x 150 mm, 5 µm).[12]

-

Mobile Phase: A mixture of acetonitrile (MeCN) and water, with a small amount of acidifier. For example, a gradient of 20-80% MeCN in water containing 0.1% phosphoric acid or formic acid (for MS compatibility).[12]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm or a wavelength of maximum absorbance for the compound.

-

Sample Preparation: Prepare a standard solution of ~1 mg/mL in the mobile phase or acetonitrile. Dilute samples from the reaction mixture accordingly.

-

Injection Volume: 10 µL.

-

Analysis: Run the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Safety, Handling, and Storage

Proper handling of this compound is crucial due to its potential hazards.

Hazard Identification and Classification

Table 3: GHS Hazard Summary

| Hazard Class | Hazard Statement | Precautionary Code | Reference(s) |

|---|---|---|---|

| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P301+P312 | [13][14] |

| Skin Irritation | H315: Causes skin irritation | P280, P302+P352 | [14][15] |

| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 | [14][15] |

| STOT, Single Exposure | H335: May cause respiratory irritation | P261, P271 |[14] |

Recommended Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[13]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[13][16]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat or protective clothing to prevent skin contact.[16]

-

Respiratory Protection: If dust is generated and ventilation is inadequate, use a NIOSH-approved particulate respirator.[13]

-

General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[16]

First Aid and Accidental Release Measures

-

Inhalation: Move the victim to fresh air. Seek medical attention if symptoms occur.[13]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[13]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[13]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor.[16]

-

Spills: Avoid dust formation. Sweep up the spilled solid using non-sparking tools and place it in a suitable, labeled container for disposal.[13]

Storage and Stability

Store in a tightly closed container in a dry, cool, and well-ventilated place.[16] Keep away from heat, sparks, and open flames. The compound is generally stable under recommended storage conditions.

Conclusion and Future Outlook

This compound stands out as a highly valuable and versatile intermediate in pharmaceutical synthesis. Its well-established and efficient manufacturing process, coupled with the strategic reactivity of its nitro group, provides a reliable pathway to complex diamine precursors essential for constructing drugs like Amsacrine.[2] While its primary role is that of a building block, preliminary research also suggests potential inherent biological activities, including antimicrobial and anti-inflammatory properties, which may warrant further investigation.[4] As drug discovery continues to explore novel heterocyclic scaffolds, the this compound core structure and its derivatives will undoubtedly remain relevant and crucial for the development of next-generation therapeutics.

References

-

Smolecule. (2023, August 15). This compound. Link

-

ChemicalBook. (2023). This compound | 93-27-6. Link

-

SynHet. This compound. Link

-

Echemi. This compound. Link

-

Google Patents. (2019). CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline. Link

-

Sigma-Aldrich. N-(4-Methoxy-2-nitrophenyl)acetamide | 119-81-3. Link

-

Guidechem. (2020). What is the basic information about 2-Methoxy-4-nitroaniline?. Link

-

Hines, J. E., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 4), 384–388. Link

-

Echemi. N-(4-Methoxy-2-nitrophenyl)acetamide SDS, 119-81-3 Safety Data Sheets. Link

-

IUCr Journals. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Link

-

IUCr Journals. (2002). N-(4-Amino-2-methoxyphenyl)acetamide. Link

-

Google Patents. (2020). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor. Link

-

Fisher Scientific. (2021). SAFETY DATA SHEET - 4'-Methoxy-2'-nitroacetanilide. Link

-

CymitQuimica. (2022). Safety Data Sheet - N-(5-Chloro-4-methoxy-2-nitrophenyl)acetamide. Link

-

BenchChem. 4-Methoxy-2-nitroaniline molecular structure and formula. Link

-

Thermo Fisher Scientific. (2021). SAFETY DATA SHEET - 4'-Methoxyacetanilide. Link

-

Cayman Chemical. (2021). Safety Data Sheet - 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide. Link

-

ChemicalBook. 2-Methoxy-4-nitroaniline synthesis. Link

-

OICC Press. Supplementary Information. Link

-

Hines, J. E., et al. (2023). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 6), 558–563. Link

-

BenchChem. Application Notes: N-(2-Methyl-5-nitrophenyl)acetamide as a Versatile Building Block for Bioactive Molecules. Link

-

Srini Chem. Acetamide,N-(2-methoxy-5-nitrophenyl) (CAS: 33721-54-9) Manufacturers. Link

-

SIELC Technologies. Separation of Acetamide, N-(2-methoxy-4-nitrophenyl)- on Newcrom R1 HPLC column. Link

-

ResearchGate. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Link

-

IUCr Journals. (2023). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Link

Sources

- 1. This compound [synhet.com]

- 2. journals.iucr.org [journals.iucr.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Buy this compound | 93-27-6 [smolecule.com]

- 5. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.iucr.org [journals.iucr.org]

- 7. echemi.com [echemi.com]

- 8. This compound | 93-27-6 [chemicalbook.com]

- 9. CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline - Google Patents [patents.google.com]

- 10. Page loading... [wap.guidechem.com]

- 11. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]

- 12. Separation of Acetamide, N-(2-methoxy-4-nitrophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 13. echemi.com [echemi.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. fishersci.com [fishersci.com]

Spectroscopic Characterization of N-(2-Methoxy-4-nitrophenyl)acetamide: A Technical Guide

Abstract

This technical guide provides a comprehensive spectroscopic analysis of N-(2-Methoxy-4-nitrophenyl)acetamide (CAS No: 93-27-6; Molecular Formula: C₉H₁₀N₂O₄; Molecular Weight: 210.19 g/mol ). As a key chemical intermediate, its unambiguous identification is critical for researchers in drug development and materials science. Due to a scarcity of publicly available experimental spectra, this document leverages established spectroscopic principles and predictive modeling to present a detailed profile, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section outlines core theoretical underpinnings, standardized experimental protocols, and in-depth interpretation of the expected data, providing a self-validating framework for the compound's characterization.

Introduction and Molecular Structure

This compound is a substituted aromatic compound featuring acetamide, methoxy, and nitro functional groups. This specific arrangement of electron-donating (methoxy, acetamide) and strongly electron-withdrawing (nitro) groups creates a distinct electronic environment that is reflected in its spectroscopic signature. The compound serves as a valuable precursor in the synthesis of more complex molecules, including bioactive compounds and dyes.[1] This guide establishes a benchmark for its analytical identification.

The molecular structure and atom numbering scheme used for subsequent spectral assignments are depicted below.

Caption: Molecular structure of this compound.

Synthesis Pathway Overview

A logical and regioselective synthesis for this class of compounds involves the acetylation of the corresponding aniline derivative.[2] This approach ensures the precise placement of the acetamide group without the formation of isomers that could result from nitrating an already acetylated precursor.

Caption: Proposed synthesis workflow for this compound.

This context is vital for the analytical chemist, as residual starting material or reagents could be potential impurities observable in the final product's spectra.

¹H NMR Spectroscopy (Predicted)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule.

Experimental Protocol

A standard ¹H NMR spectrum would be acquired by dissolving approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), containing 0.03% tetramethylsilane (TMS) as an internal standard. The spectrum would be recorded on a 400 MHz or higher field spectrometer, acquiring 16-32 scans for a good signal-to-noise ratio.

Predicted Spectral Data

In the absence of published experimental data, the following ¹H NMR spectral assignments are predicted based on established substituent effects on aromatic systems and standard chemical shift principles.[3][4]

| Assigned Proton | Predicted Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) |

| H-N (Amide) | ~9.8 - 10.2 | singlet (br) | 1H | - |

| H5 | ~8.45 | doublet | 1H | J ≈ 2.5 Hz |

| H3 | ~8.20 | doublet of d | 1H | J ≈ 9.0, 2.5 Hz |

| H6 | ~7.95 | doublet | 1H | J ≈ 9.0 Hz |

| H-C7 (Methoxy) | ~4.05 | singlet | 3H | - |

| H-C9 (Acetyl) | ~2.25 | singlet | 3H | - |

Interpretation and Causality

-

Amide Proton (H-N): The amide proton is significantly deshielded due to the anisotropy of the adjacent carbonyl group and its involvement in potential hydrogen bonding. It typically appears as a broad singlet far downfield.

-

Aromatic Protons (H3, H5, H6): This 1,2,4-trisubstituted ring forms a complex ABC spin system.

-

H5: This proton is ortho to the strongly electron-withdrawing nitro group, causing it to be the most deshielded aromatic proton. It appears as a doublet due to coupling with H3 (⁴J, meta-coupling).

-

H3: This proton is ortho to the nitro group and meta to the methoxy group. It experiences strong deshielding and will be split into a doublet of doublets by H6 (³J, ortho-coupling) and H5 (⁴J, meta-coupling).

-

H6: This proton is ortho to the acetamide group. It will appear as a doublet due to ortho-coupling with H3.

-

-

Methoxy and Acetyl Protons (H-C7, H-C9): These methyl groups are not adjacent to any other protons, so they appear as sharp, distinct singlets with an integration of 3H each. The methoxy protons are deshielded by the attached oxygen atom, appearing further downfield than the acetyl methyl protons.

¹³C NMR Spectroscopy (Predicted)

Carbon-13 NMR spectroscopy identifies all unique carbon atoms in a molecule.

Experimental Protocol

Spectra are typically acquired on a 100 MHz (for a 400 MHz ¹H) spectrometer using the same sample prepared for ¹H NMR. A standard single-pulse experiment with broadband proton decoupling is used to produce a spectrum where each unique carbon appears as a singlet.

Predicted Spectral Data

The following chemical shifts are predicted using established databases and algorithms that correlate structure with ¹³C NMR data.[5]

| Assigned Carbon | Predicted Shift (δ, ppm) |

| C8 (C=O) | ~169.5 |

| C4 (C-NO₂) | ~148.0 |

| C2 (C-O) | ~142.5 |

| C1 (C-N) | ~135.0 |

| C6 | ~125.0 |

| C3 | ~118.5 |

| C5 | ~115.0 |

| C7 (-OCH₃) | ~56.8 |

| C9 (-CH₃) | ~25.5 |

Interpretation and Causality

-

Carbonyl Carbon (C8): The C=O carbon is the most deshielded carbon in the molecule, appearing around 169 ppm, a characteristic region for amide carbonyls.

-

Aromatic Carbons (C1-C6): The shifts are heavily influenced by the substituents. The carbons directly attached to the electronegative nitro (C4) and oxygen (C2) atoms are the most deshielded among the ring carbons. The carbon attached to the amide (C1) is also significantly downfield. The remaining carbons (C3, C5, C6) appear at higher fields.

-

Aliphatic Carbons (C7, C9): The methoxy carbon (C7) appears in the typical range for sp³ carbons attached to oxygen (~57 ppm), while the acetyl methyl carbon (C9) is found in the upfield region (~25 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Experimental Protocol

A solid-state IR spectrum can be obtained using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the crystalline sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding the sample with KBr and pressing it into a transparent disk.

Characteristic Absorption Bands

The following table summarizes the expected vibrational frequencies based on standard IR correlation tables.[6][7][8]

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Amide N-H | Stretch | 3350 - 3250 | Medium |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H (CH₃) | Stretch | 2980 - 2850 | Medium |

| Amide C=O (Amide I band) | Stretch | 1700 - 1670 | Strong |

| Aromatic C=C | Stretch | 1610 - 1580 | Medium |

| Amide N-H (Amide II band) | Bend | 1570 - 1515 | Medium |

| Nitro (NO₂) | Asymmetric Stretch | 1560 - 1510 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1370 - 1330 | Strong |

| C-O (Aryl ether) | Stretch | 1270 - 1230 | Strong |

| Aromatic C-H | Out-of-plane Bend | 900 - 800 | Strong |

Interpretation

The IR spectrum provides a definitive fingerprint. The most crucial diagnostic peaks are the strong carbonyl (C=O) stretch of the amide, and the two very strong, characteristic stretches of the nitro (NO₂) group. The presence of the N-H stretch and the aryl C-O stretch further confirms the structure.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and structural information based on the mass-to-charge ratio of the molecule and its fragments.

Experimental Protocol

An electron ionization (EI) mass spectrum would be obtained by introducing a small amount of the sample into the mass spectrometer's ion source, typically via a direct insertion probe. The sample is vaporized and bombarded with a 70 eV electron beam, causing ionization and fragmentation.

Predicted Fragmentation

The molecular ion (M⁺) peak is expected at m/z 210 . Key fragmentation pathways would include:

Caption: Plausible EI fragmentation pathways for this compound.

| m/z Value | Proposed Fragment Structure/Loss | Notes |

| 210 | [C₉H₁₀N₂O₄]⁺˙ (Molecular Ion) | Confirms the molecular weight of the compound. |

| 168 | [M - C₂H₂O]⁺˙ | Loss of ketene from the acetamide group. |

| 164 | [M - NO₂]⁺ | Loss of the nitro group. |

| 43 | [CH₃CO]⁺ | The acylium ion; a very common and intense peak for acetamides. |

Conclusion

The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a robust and multi-faceted analytical profile for the unambiguous structural confirmation of this compound. The predicted ¹H NMR spectrum reveals a characteristic ABC aromatic system and distinct singlets for the methyl groups. The ¹³C NMR spectrum confirms the presence of nine unique carbon environments, including the downfield amide carbonyl. IR spectroscopy offers a definitive fingerprint with strong, characteristic absorptions for the amide C=O and nitro N=O functional groups. Finally, mass spectrometry confirms the molecular weight at m/z 210 and shows predictable fragmentation patterns. This comprehensive guide serves as an authoritative reference for researchers, ensuring the accurate identification and quality control of this important chemical intermediate.

References

-

University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]

-

Wikipedia. (2023). Infrared spectroscopy correlation table. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

- Wang, Y., et al. (2024). Design, synthesis, and antibacterial activity of pleuromutilin derivatives. Medicinal Chemistry Research. Retrieved from Ovid platform. (Specific article details may vary, this citation is representative of the compound's use in synthesis).

-

Royal Society of Chemistry. (2022, July 28). How to predict a proton NMR spectrum [Video]. YouTube. Retrieved from [Link]

-

Hines, J. E., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

-

Hines, J. E., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. ResearchGate. Retrieved from [Link]

-

Hines, J. E., et al. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. ResearchGate. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

ChemRxiv. (2023). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

Sources

- 1. ovid.com [ovid.com]

- 2. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Visualizer loader [nmrdb.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 7. eng.uc.edu [eng.uc.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

A Comprehensive Technical Guide to the Safe Handling of N-(2-Methoxy-4-nitrophenyl)acetamide

Abstract

This technical guide provides a detailed examination of the safety and handling protocols for N-(2-Methoxy-4-nitrophenyl)acetamide (CAS No. 93-27-6), a chemical intermediate of interest in pharmaceutical and fine chemical synthesis.[1][2] Given the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific compound, this document synthesizes information from available data, the known hazards of structurally related aromatic nitro compounds and acetamides, and established principles of chemical safety.[3][4][5] The protocols and recommendations outlined herein are designed for researchers, scientists, and professionals in drug development to foster a proactive safety culture when handling this and similar chemical entities.

Introduction and Physicochemical Profile

This compound is a pale yellow crystalline solid.[1] Its primary application is as an intermediate in various chemical syntheses.[1] A thorough understanding of its physical and chemical properties is the foundation of a robust safety assessment.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 93-27-6 | [1][6] |

| Molecular Formula | C₉H₁₀N₂O₄ | [1][6] |

| Molecular Weight | 210.19 g/mol | [1][6] |

| Melting Point | 153-154 °C | [1] |

| Boiling Point | 409.5 °C at 760 mmHg | [6] |

| Density | 1.327 g/cm³ | [6] |

| Appearance | Pale yellow crystals | [1] |

Hazard Identification and Risk Assessment

While specific toxicological data for this compound is not extensively documented in readily accessible safety literature, a critical evaluation of its structural motifs—an aromatic nitro group and an acetamide functional group—necessitates a cautious approach.

Hazards Associated with Aromatic Nitro Compounds

Aromatic nitro compounds are a class of chemicals known for their potential to induce systemic toxicity.[5][7] The primary toxic effect of many aromatic nitro compounds is methemoglobinemia , a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively.[7] This can lead to cyanosis (a bluish discoloration of the skin), headache, dizziness, and in severe cases, cardiac dysrhythmias and respiratory distress.[7]

Hazards Associated with Acetamides

Acetamide and some of its derivatives are classified as suspected carcinogens.[4][8][9] For instance, Acetamide is listed under California's Proposition 65 as a chemical known to cause cancer.[9] Therefore, it is prudent to handle this compound with appropriate precautions to minimize long-term exposure.

Reactivity Hazards

Aromatic nitro compounds can be reactive and may pose fire or explosion hazards, especially when in contact with strong oxidizing or reducing agents.[5][10] They can also decompose upon heating to produce toxic fumes, including nitrogen oxides.[4][8]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, prioritizing engineering controls and supplementing with appropriate personal protective equipment.

Engineering Controls

All work with this compound should be conducted in a well-ventilated area. A certified chemical fume hood is mandatory for any procedures that may generate dust or aerosols.[3][4][8]

Personal Protective Equipment (PPE) Ensemble

A standard PPE ensemble for handling this compound should include:

-

Eye Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required.[11][12]

-

Hand Protection: Chemically resistant gloves, such as nitrile rubber, should be worn.[3] Gloves should be inspected before each use and replaced immediately if signs of degradation appear.

-

Protective Clothing: A lab coat is mandatory. For larger quantities or procedures with a higher risk of splashing, additional protective clothing may be necessary.

-

Respiratory Protection: In situations where dust generation is unavoidable and engineering controls are insufficient, a respirator with a P3 filter is recommended.[7]

Caption: Required Personal Protective Equipment (PPE) for handling this compound.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to minimizing risks.

Handling

-

Avoid all personal contact, including inhalation of dust.[13]

-

Wash hands thoroughly with soap and water after handling.[3][7]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3][14]

-

Ensure that an eyewash station and safety shower are readily accessible.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[9][15]

-

Keep away from incompatible materials such as strong oxidizing and reducing agents.[3][14]

Emergency Procedures

A clear and well-rehearsed emergency plan is crucial.

First-Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[16]

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[15][16]

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[15][16]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[15][16]

Accidental Release Measures

-

Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[4][9]

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains or waterways.[9] Collect the material for disposal.

Caption: A workflow for risk assessment when handling this compound.

Waste Disposal

All waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[3][9] Do not dispose of it down the drain or in regular trash.

Conclusion

While this compound is a valuable chemical intermediate, its handling requires a high degree of caution due to the potential hazards associated with its chemical structure. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to strict safe handling protocols, researchers and scientists can minimize their risk of exposure and ensure a safe laboratory environment.

References

-

Penta Chemicals. Acetamide - SAFETY DATA SHEET. [Link]

-

LPS.org. Safety Data Sheet (SDS) Acetamide. [Link]

-

ILO Encyclopaedia of Occupational Health and Safety. Nitrocompounds, Aromatic. [Link]

-

Loba Chemie. ACETAMIDE FOR SYNTHESIS - Safety Data Sheet. [Link]

-

ChemSynthesis. N-(4-methoxy-2-nitrophenyl)acetamide - 119-81-3. [Link]

-

YouTube. Exp 44 (Shriner Book): Treating Aromatic Nitro Compounds With NaOH. [Link]

-

ILO Encyclopaedia of Occupational Health and Safety. Nitrocompounds, Aromatic: Physical & Chemical Hazards. [Link]

-

PubChem. N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. [Link]

Sources

- 1. This compound | 93-27-6 [chemicalbook.com]

- 2. This compound [synhet.com]

- 3. pentachemicals.eu [pentachemicals.eu]

- 4. Acetamide SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 5. Nitrocompounds, Aromatic [iloencyclopaedia.org]

- 6. echemi.com [echemi.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. archpdfs.lps.org [archpdfs.lps.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Nitrocompounds, Aromatic: Physical & Chemical Hazards [iloencyclopaedia.org]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. lobachemie.com [lobachemie.com]

- 15. WERCS Studio - Application Error [assets.thermofisher.com]

- 16. Page loading... [wap.guidechem.com]

"N-(2-Methoxy-4-nitrophenyl)acetamide material safety data sheet (MSDS)"

An In-depth Technical Guide to the Safe Handling of N-(2-Methoxy-4-nitrophenyl)acetamide

This document provides a comprehensive material safety and handling guide for this compound (CAS No. 93-27-6), specifically curated for researchers, scientists, and professionals in the field of drug development. Moving beyond a standard Safety Data Sheet (SDS), this guide synthesizes critical safety data with practical, field-proven insights to ensure the highest standards of laboratory safety and experimental integrity.

Chemical Identity and Core Properties

This compound is a substituted acetanilide derivative. Its molecular structure, featuring a nitro group and a methoxy group on the phenyl ring, is fundamental to its reactivity and potential biological activity, making it a compound of interest in synthetic and medicinal chemistry.[1] Understanding its core physical and chemical properties is the first step in ensuring its safe and effective use.

Key Identifiers and Properties

| Property | Value | Source |

| Chemical Name | This compound | [2][3] |

| Synonyms | 2'-Methoxy-4'-nitroacetanilide | |

| CAS Number | 93-27-6 | [2][3] |

| Molecular Formula | C9H10N2O4 | [2][4] |

| Molecular Weight | 210.19 g/mol | [2][4] |

| Appearance | Pale yellow crystals/solid | [2][3] |

| Melting Point | 153-154 °C | [2][3] |

| Boiling Point | 409.5 °C at 760 mmHg | [4] |

| Density | 1.327 g/cm³ | [4] |

Hazard Identification and Risk Assessment

Anticipated Hazards:

-

Eye Contact: May cause irritation.

-

Skin Contact: May cause irritation or sensitization upon prolonged contact.

-

Ingestion: Assumed to be harmful if swallowed, a common characteristic of nitroaromatic compounds.

-

Inhalation: Inhalation of dust may cause respiratory tract irritation.

The causality behind these hazards lies in the chemical nature of the molecule. Nitroaromatic compounds can interfere with metabolic processes, and like many fine chemical powders, the dust presents a physical irritant risk to the eyes and respiratory system.

The Hierarchy of Controls: A Self-Validating Safety Workflow

To ensure safety, a multi-layered approach is essential. The following workflow, based on the hierarchy of controls, provides a self-validating system for minimizing exposure.

Caption: Hierarchy of controls for handling chemical reagents.

1. Engineering Controls (Primary Barrier): The most critical step is to handle the material in a controlled environment.

- Chemical Fume Hood: All weighing, transferring, and dissolution of the solid compound must be performed inside a certified chemical fume hood to prevent inhalation of airborne particulates.

- Ventilation: Ensure the laboratory has adequate general ventilation.

2. Administrative Controls (Procedural Safeguards):

- Restricted Access: Designate a specific area within the lab for handling this compound.

- Training: All personnel must be trained on the specific hazards and handling procedures outlined in this guide.

- Hygiene: Prohibit eating, drinking, and smoking in the laboratory. Wash hands thoroughly after handling.[5]

3. Personal Protective Equipment (PPE) (Final Barrier): PPE is not a substitute for engineering controls but is essential as the final layer of protection.

- Eye Protection: Wear chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 standards.[5]

- Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for tears or holes before use.

- Body Protection: A standard laboratory coat is required. For larger quantities, a chemical-resistant apron is recommended.

Standard Operating Procedures: From Benchtop to Waste

Adherence to standardized protocols is crucial for both safety and experimental reproducibility.

Handling and Storage Protocol

-

Procurement: Log the compound into the chemical inventory system upon receipt.

-

Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6] The container must be kept tightly closed.

-

Weighing:

-

Don personal protective equipment (gloves, lab coat, safety goggles).

-

Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure.

-

Use a disposable weighing boat to prevent contamination of the balance.

-

Clean the spatula and weighing area immediately after use with a solvent-dampened cloth (e.g., 70% ethanol) to remove any residual powder.

-

-

Dissolution:

-

Add the solvent to the vessel containing the weighed compound slowly. Do not add the solid to a large volume of vortexing solvent, which can aerosolize the powder.

-

Ensure the process is conducted within the fume hood.

-

Accidental Release and Exposure Protocol

A rapid and correct response to an accidental release or exposure is critical. The following workflow outlines the necessary steps.

Caption: Emergency response workflows for spills and exposures.

First-Aid Measures:

-

If Swallowed: Call a poison control center or doctor immediately for treatment advice.[3][5] Rinse mouth with water. Do not induce vomiting unless told to do so by a poison control center or doctor.[7]

-

If on Skin: Take off contaminated clothing. Rinse skin immediately with plenty of soap and water for 15-20 minutes.[3][7]

-

If in Eyes: Hold eye open and rinse slowly and gently with water for 15-20 minutes.[3] Remove contact lenses, if present, after the first 5 minutes, then continue rinsing eye.[3]

-

If Inhaled: Move person to fresh air. If the person is not breathing, call an ambulance, then give artificial respiration.[7][8]

Toxicological and Ecological Profile

Toxicological Information: Detailed toxicological studies for this compound are not extensively published. However, based on precautionary statements, it is considered harmful if swallowed.[5][9] The primary health hazards are associated with acute toxicity upon ingestion and irritation to the skin, eyes, and respiratory system.[6][10][11][12] No data is available regarding carcinogenicity, mutagenicity, or reproductive toxicity for this specific compound.

Ecological Information: Specific data on the environmental fate and effects of this compound are lacking.[9] As a standard precautionary measure for all synthetic organic compounds, it should not be released into the environment or drains.[7] All waste must be disposed of according to institutional and local regulations.

Disposal Considerations

All waste containing this compound, including empty containers, contaminated absorbents, and unused material, must be treated as hazardous chemical waste.

-

Collection: Collect waste in a designated, properly labeled, and sealed container.

-

Disposal: Dispose of the waste through a licensed professional waste disposal service.[5][6] Do not dispose of it with regular trash or pour it down the sink.

References

Sources

- 1. Buy this compound | 93-27-6 [smolecule.com]

- 2. This compound | 93-27-6 [chemicalbook.com]

- 3. This compound | 93-27-6 [amp.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. Page loading... [wap.guidechem.com]

- 9. echemi.com [echemi.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of N-(2-Methoxy-4-nitrophenyl)acetamide

Executive Summary

N-(2-Methoxy-4-nitrophenyl)acetamide (CAS No. 93-27-6) is a significant organic compound, often utilized as an intermediate in the synthesis of more complex molecules in the pharmaceutical and chemical industries.[1][2][3][4] A comprehensive understanding of its solubility profile is paramount for researchers, scientists, and drug development professionals to enable efficient process design, formulation development, and reaction optimization. The solubility of a compound dictates its behavior in various media, influencing everything from reaction kinetics to bioavailability.